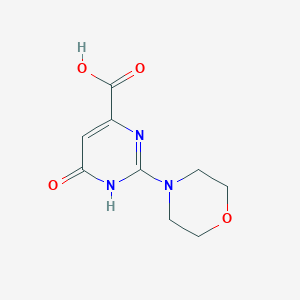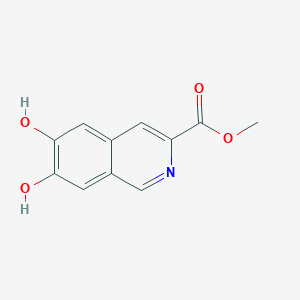
Methyl 6,7-dihydroxyisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6,7-dihydroxyisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of two hydroxyl groups at the 6th and 7th positions and a carboxylate ester group at the 3rd position of the isoquinoline ring
準備方法
合成経路および反応条件: 6,7-ジヒドロキシイソキノリン-3-カルボン酸メチルの合成は、一般的に以下の手順を含みます。
出発物質: 合成は、市販のイソキノリン誘導体から始まることがよくあります。
ヒドロキシル化: 6位と7位へのヒドロキシル基の導入は、選択的なヒドロキシル化反応によって達成できます。
カルボキシル化: カルボン酸エステル基は、カルボキシル化反応によって3位に導入されます。これは、多くの場合、メタノールとのエステル化を伴います。
工業生産方法: この化合物の工業生産方法は、上記合成経路の最適化バージョンを含み、収率と純度の最大化に重点が置かれます。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
反応の種類:
酸化: 6位と7位のヒドロキシル基は、酸化されてキノンを生成できます。
還元: 化合物は、還元されてジヒドロ誘導体を生成できます。
置換: 親電子求核置換反応は、イソキノリン環のさまざまな位置で起こり得ます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: ハロゲン、ハロアルカン、アミンやチオールなどの求核剤などの試薬が一般的に使用されます。
主要な製品:
酸化: キノン誘導体。
還元: ジヒドロイソキノリン誘導体。
置換: 使用される試薬に応じて、さまざまな置換されたイソキノリン誘導体。
科学的研究の応用
6,7-ジヒドロキシイソキノリン-3-カルボン酸メチルは、科学研究においていくつかの応用があります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合を含む潜在的な生物学的活性を研究されています。
医学: 抗炎症作用や抗癌作用を含む潜在的な治療効果について調査されています。
産業: 新素材の開発と医薬品の合成における前駆体として利用されています。
作用機序
6,7-ジヒドロキシイソキノリン-3-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を含みます。ヒドロキシル基とカルボン酸エステル基は、酵素や受容体への結合において重要な役割を果たします。これらの相互作用は、さまざまな生化学的経路を調節し、観察された生物学的効果をもたらす可能性があります。たとえば、酵素の活性部位に結合することによって特定の酵素を阻害したり、受容体と相互作用してシグナル伝達経路を調節したりすることがあります。
類似化合物:
サルソリノール: 神経活性を持つことで知られる6,7-ジヒドロキシ-1-メチル-1,2,3,4-テトラヒドロイソキノリン。
ノルラウダノソリン: さまざまなアルカロイドの生合成における前駆体である1-[(3,4-ジヒドロキシフェニル)メチル]-1,2,3,4-テトラヒドロイソキノリン-6,7-ジオール。
ヒゲナミン: 強心作用と気管支拡張作用を持つことで知られる1-[(4-ヒドロキシフェニル)メチル]-1,2,3,4-テトラヒドロイソキノリン-6,7-ジオール。
ユニークさ: 6,7-ジヒドロキシイソキノリン-3-カルボン酸メチルは、その特定の置換パターンにより、独特の化学的および生物学的特性を示します。ヒドロキシル基とカルボン酸エステル基の両方の存在により、多様な化学反応性と、研究および産業におけるさまざまな用途の可能性が生まれます。
類似化合物との比較
Salsolinol: 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, known for its neuroactive properties.
Norlaudanosoline: 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, a precursor in the biosynthesis of various alkaloids.
Higenamine: 1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, known for its cardiotonic and bronchodilator effects.
Uniqueness: Methyl 6,7-dihydroxyisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and a carboxylate ester group allows for diverse chemical reactivity and potential for various applications in research and industry.
特性
CAS番号 |
88932-18-7 |
|---|---|
分子式 |
C11H9NO4 |
分子量 |
219.19 g/mol |
IUPAC名 |
methyl 6,7-dihydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-2-6-3-9(13)10(14)4-7(6)5-12-8/h2-5,13-14H,1H3 |
InChIキー |
ZTWHYXMEDZTKGF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC(=C(C=C2C=N1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


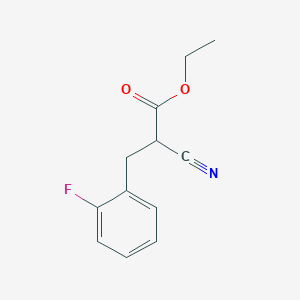

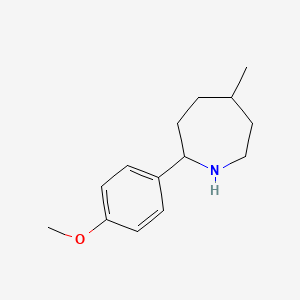
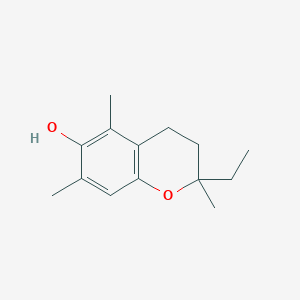
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
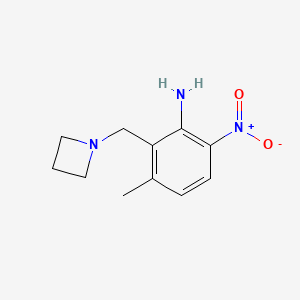
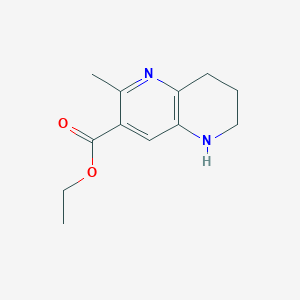
![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
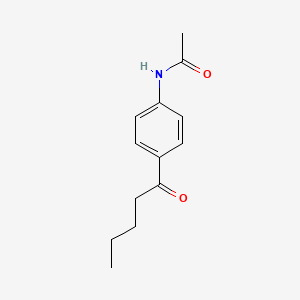
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)

